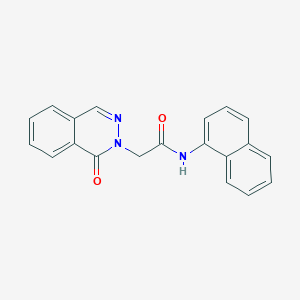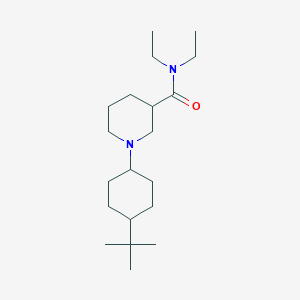![molecular formula C16H17N3O2S B6074833 N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6074833.png)
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, commonly known as "FPT inhibitor," is a chemical compound that has been extensively researched in the field of drug discovery. It is a potent inhibitor of farnesyl protein transferase (FPT), an enzyme that plays a crucial role in the post-translational modification of proteins.
Mechanism of Action
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor works by binding to the active site of this compound and preventing the transfer of farnesyl groups to proteins such as Ras. This, in turn, inhibits the activation of oncogenic proteins and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor is its high potency and specificity towards this compound. This makes it a valuable tool for studying the role of this compound in cancer and other diseases. However, this compound inhibitor also has some limitations, such as its poor solubility in water and its potential toxicity towards normal cells.
Future Directions
Several future directions for research on N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor include:
1. Development of more potent and selective this compound inhibitors.
2. Investigation of the potential therapeutic applications of this compound inhibitor in other diseases such as Alzheimer's disease and cardiovascular disease.
3. Development of this compound inhibitor-based combination therapies for cancer treatment.
4. Investigation of the mechanisms of resistance to this compound inhibitor in cancer cells.
5. Development of this compound inhibitor-based imaging agents for cancer diagnosis and treatment monitoring.
Synthesis Methods
The synthesis of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor involves a multi-step process that requires several chemical reagents and solvents. The most commonly used method involves the condensation of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-amine with 3-(2-furyl)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a carboxylic acid derivative of a thiol to yield the final this compound inhibitor.
Scientific Research Applications
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. This compound plays a crucial role in the activation of oncogenic proteins such as Ras, which are commonly found in various types of cancer. By inhibiting this compound, this compound inhibitor can prevent the activation of Ras and other oncogenic proteins, thereby inhibiting tumor growth and metastasis.
Properties
IUPAC Name |
N-[3-(furan-2-yl)propyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-14(22-16(18-12)19-9-2-3-10-19)15(20)17-8-4-6-13-7-5-11-21-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUMGFQAPUCEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6074758.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B6074766.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6074767.png)
![5-(4-tert-butylbenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6074769.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6074777.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6074782.png)


![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6074801.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074809.png)
![2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B6074816.png)
![2-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074824.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6074855.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)
